1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVP-13358 is a 2-(substituted phenyl)benzimidazole derivative with potent activity against IgE, cytokines, and CD23 for the treatment of allergy and asthma.
Scientific Research Applications
PARP Inhibition and Cancer Research
1H-Benzimidazole-5-carboxamide derivatives have been explored for their potential in cancer research, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. This class of compounds shows excellent potency against the PARP-1 enzyme and exhibits promising cellular potency in nanomolar ranges. They are found to be orally bioavailable, can cross the blood-brain barrier, and distribute into tumor tissue, making them significant in cancer therapeutics (Penning et al., 2010).
Antimicrobial and Antioxidant Activities
These compounds have been synthesized and tested for antimicrobial and antioxidant activities. Studies show that benzimidazole derivatives exhibit promising antimicrobial activity against various microorganisms and display significant radical scavenging and ferrous ion chelating activities. This research highlights the potential of benzimidazole derivatives as biologically active compounds in antimicrobial and antioxidant applications (Sindhe et al., 2016).
Antipsychotic Potential
Investigations into heterocyclic analogues of benzimidazole derivatives have shown potential as antipsychotic agents. These studies focus on their binding to dopamine and serotonin receptors and their efficacy in vivo, suggesting their relevance in developing new antipsychotic medications (Norman et al., 1996).
Antibacterial and Antifungal Properties
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some compounds in this category have shown effective inhibitory activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating their potential use in developing new antibiotics (Göker et al., 2001).
Anti-inflammatory Applications
Research on benzimidazole derivatives has also explored their anti-inflammatory properties. Studies demonstrate that certain compounds within this group exhibit significant anti-inflammatory activity, potentially paving the way for new anti-inflammatory drugs (Bhor & Sable, 2022).
properties
CAS RN |
459805-03-9 |
---|---|
Product Name |
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- |
Molecular Formula |
C30H29N5O2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36) |
InChI Key |
LUPHOOKVGNVAFT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AVP-13358; AVP 13358; AVP13358; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.